molecular formula C11H10N2O3 B3361851 Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate CAS No. 936249-84-2

Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate

Cat. No.: B3361851
CAS No.: 936249-84-2
M. Wt: 218.21 g/mol
InChI Key: CPCUVLMJMCCJPF-UHFFFAOYSA-N
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Description

“Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest in the field of medicinal chemistry due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety that contains two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Future Directions

The future directions for the research and development of “Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate” and similar compounds could involve exploring their potential therapeutic applications, given the broad range of biological activities exhibited by imidazole-containing compounds . Further studies could also focus on optimizing their synthesis and improving their physicochemical properties.

Properties

IUPAC Name

methyl 4-(2-oxo-1,3-dihydroimidazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10(14)8-4-2-7(3-5-8)9-6-12-11(15)13-9/h2-6H,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCUVLMJMCCJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669628
Record name Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936249-84-2
Record name Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate
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Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate
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Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate
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Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate
Reactant of Route 5
Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate
Reactant of Route 6
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Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate

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